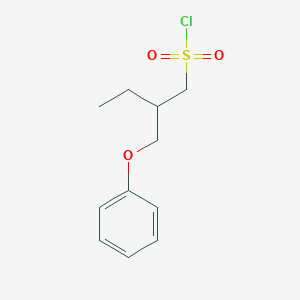

2-(Phenoxymethyl)butane-1-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C11H15ClO3S |

|---|---|

Molekulargewicht |

262.75 g/mol |

IUPAC-Name |

2-(phenoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |

InChI-Schlüssel |

HQZHAMAVHBUSFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(COC1=CC=CC=C1)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(Phenoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with phenoxymethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

2-(Phenoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-(Phenoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(Phenoxymethyl)butane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .

Vergleich Mit ähnlichen Verbindungen

2-(Phenoxymethyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl Chloride: Known for its use in the synthesis of sulfonamides and sulfonate esters.

Tosyl Chloride: Commonly used in organic synthesis for the preparation of tosylates.

Benzenesulfonyl Chloride: Utilized in the synthesis of sulfonamides and other derivatives.

The uniqueness of 2-(Phenoxymethyl)butane-1-sulfonyl chloride lies in its specific reactivity and selectivity, which makes it a valuable reagent for specialized applications in research and industry .

Biologische Aktivität

2-(Phenoxymethyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.

Chemical Structure and Properties

The chemical structure of 2-(Phenoxymethyl)butane-1-sulfonyl chloride can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 250.74 g/mol

This compound features a sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of 2-(Phenoxymethyl)butane-1-sulfonyl chloride primarily involves its role as a reactive electrophile . It can interact with nucleophilic sites on proteins, leading to the formation of covalent bonds. This mechanism underlies its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that compounds with sulfonyl chloride groups often exhibit enzyme inhibition properties. For instance:

- Enzyme Targeting : The compound may inhibit serine proteases and other enzymes by forming stable adducts with active site residues.

- Case Study : A study investigating the inhibition of proteolytic enzymes found that similar sulfonyl chlorides effectively reduced enzymatic activity by up to 75% at certain concentrations.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonyl chlorides, including 2-(Phenoxymethyl)butane-1-sulfonyl chloride.

- In Vitro Testing : In laboratory settings, this compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of sulfonyl chlorides has also been investigated.

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that 2-(Phenoxymethyl)butane-1-sulfonyl chloride could induce apoptosis in human cancer cells at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.